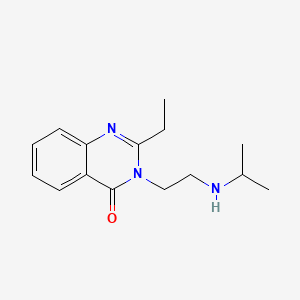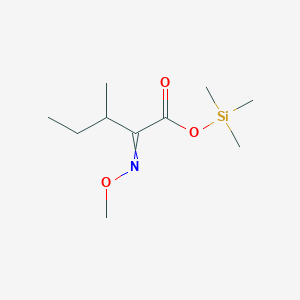
2-(Methoxyimino)-3-methylpentanoic acid trimethylsilyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxyimino)-3-methylpentanoic acid trimethylsilyl ester is an organic compound with the molecular formula C10H21NO3Si. It is a derivative of pentanoic acid, where the carboxyl group is esterified with trimethylsilyl and the oxime group is methoxylated. This compound is often used in organic synthesis and analytical chemistry due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxyimino)-3-methylpentanoic acid trimethylsilyl ester typically involves the following steps:
Formation of the Oxime: The starting material, 3-methylpentanoic acid, is reacted with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide to form the methoxyimino derivative.
Esterification: The methoxyimino derivative is then esterified with trimethylsilyl chloride in the presence of a base like pyridine or triethylamine. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxyimino)-3-methylpentanoic acid trimethylsilyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as alcohols, amines, and thiols can be used for substitution reactions.
Major Products
Hydrolysis: 3-methylpentanoic acid and methoxyamine.
Oxidation: Nitrile oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methoxyimino)-3-methylpentanoic acid trimethylsilyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Analytical Chemistry: The compound is used in gas chromatography and mass spectrometry for the derivatization of analytes to improve their volatility and detectability.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Material Science: The compound is used in the preparation of functionalized materials and polymers.
Mechanism of Action
The mechanism of action of 2-(Methoxyimino)-3-methylpentanoic acid trimethylsilyl ester involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group enhances the compound’s stability and reactivity by protecting the carboxyl group and facilitating nucleophilic substitution reactions. The oxime group can participate in various chemical transformations, including oxidation and cycloaddition reactions.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-(methoxyimino)-, trimethylsilyl ester: Similar structure but with a shorter carbon chain.
Pentanedioic acid, 2-(methoxyimino)-, bis(trimethylsilyl) ester: Contains two trimethylsilyl ester groups and a longer carbon chain.
Uniqueness
2-(Methoxyimino)-3-methylpentanoic acid trimethylsilyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of both the methoxyimino and trimethylsilyl groups allows for versatile applications in organic synthesis and analytical chemistry.
Properties
Molecular Formula |
C10H21NO3Si |
|---|---|
Molecular Weight |
231.36 g/mol |
IUPAC Name |
trimethylsilyl 2-methoxyimino-3-methylpentanoate |
InChI |
InChI=1S/C10H21NO3Si/c1-7-8(2)9(11-13-3)10(12)14-15(4,5)6/h8H,7H2,1-6H3 |
InChI Key |
XKLJIDRRSIIYPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=NOC)C(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


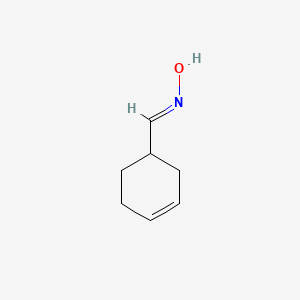
![3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B13805453.png)

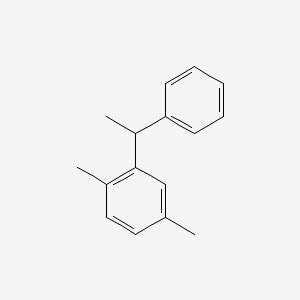
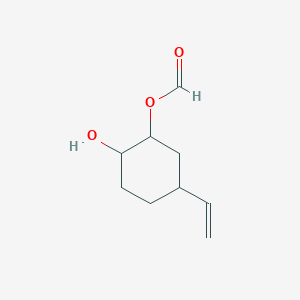
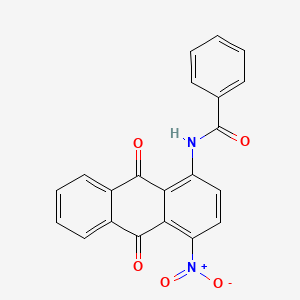

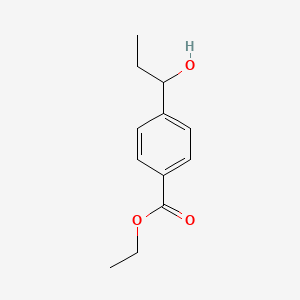
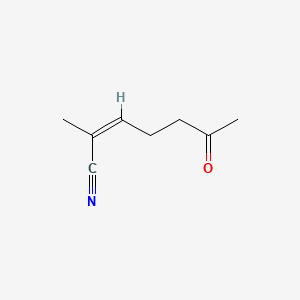

![Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-methyl-](/img/structure/B13805521.png)
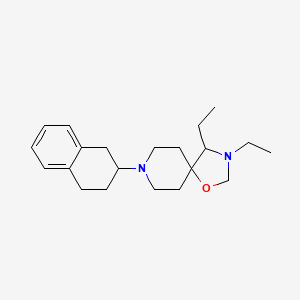
![Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline](/img/structure/B13805530.png)
